molecular formula C19H23N9O B560114 PRT062607 CAS No. 1370261-96-3

PRT062607

Número de catálogo: B560114
Número CAS: 1370261-96-3
Peso molecular: 393.4 g/mol
Clave InChI: TXGKRVFSSHPBAJ-JKSUJKDBSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

PRT062607 (also known as P505-15 or BIIB057) is a potent, highly selective, and orally bioavailable small-molecule inhibitor of spleen tyrosine kinase (SYK), a cytoplasmic tyrosine kinase critical for immune cell activation via B-cell receptor (BCR) and Fc receptor (FcR) signaling pathways . SYK is a therapeutic target for autoimmune diseases (e.g., rheumatoid arthritis), allergic disorders, and B-cell malignancies due to its role in mediating pro-inflammatory and survival signals in immune cells .

Métodos De Preparación

Chemical Synthesis and Structural Characterization

The synthesis of PRT062607 involves a multi-step organic chemistry process designed to achieve high purity and selectivity. The compound’s chemical structure, C19H23N9OC_{19}H_{23}N_9O, features a pyrimidine carboxamide core with triazole and cyclohexylamine substituents, critical for SYK inhibition .

Synthetic Pathway

The exact synthetic route is detailed in Coffey et al. (2012), as referenced in multiple sources . Key steps include:

  • Pyrimidine ring formation : Condensation reactions to construct the central pyrimidine scaffold.

  • Triazole incorporation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the 2H-1,2,3-triazol-2-yl group.

  • Chiral resolution : Isolation of the (1R,2S)-2-aminocyclohexylamino stereoisomer to ensure enantiomeric purity .

The final product is isolated as the hydrochloride salt (this compound Hydrochloride, CAS 1370261-97-4) to enhance solubility and stability .

Table 1: Key Chemical Properties of this compound Hydrochloride

PropertyValueSource
Molecular Weight429.91 g/mol
Solubility in DMSO>10 mM
Solubility in Water≥83.2 mg/mL (with warming)
Storage Conditions-20°C, desiccated

Analytical Methods for Quality Control

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A validated LC-MS/MS method was developed to quantify this compound in biological matrices during clinical trials . Parameters include:

  • Column : C18 reverse-phase.

  • Mobile phase : Gradient of acetonitrile and ammonium formate buffer.

  • Detection : Positive ion mode with multiple reaction monitoring (MRM).

This method achieved a lower limit of quantification (LLOQ) of 1 ng/mL, ensuring precise pharmacokinetic (PK) profiling in human plasma .

Purity Assessment

High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection confirmed chemical purity >99%, as required for pharmacological studies . Residual solvents were monitored via gas chromatography (GC), adhering to ICH guidelines .

Formulation Development

Preclinical Formulations

For in vitro and in vivo studies, this compound Hydrochloride was formulated as follows:

Table 2: Standard Preparation Protocols

ApplicationProtocol DetailsSource
Cell culture1 μM in DMSO, diluted in media (24h exposure)
Xenograft modelsOral suspension in 0.5% methylcellulose, 10–20 mg/kg twice daily

Solubility Optimization

Despite high DMSO solubility (>10 mM), aqueous solubility required gentle warming (37°C) and sonication to achieve 83.2 mg/mL . For in vivo administration, co-solvents like PEG300 and Tween 80 were employed to enhance bioavailability .

Pharmacological Validation

In Vitro Potency

This compound exhibited an IC50_{50} of 1 nM against SYK, with >80-fold selectivity over related kinases (Fgr, Lyn, Zap70) . In chronic lymphocytic leukemia (CLL) cells, it inhibited B-cell receptor (BCR) signaling at 0.27 μM .

In Vivo Efficacy

In NOD/SCID mice bearing Ramos lymphoma xenografts, twice-daily oral dosing (10–20 mg/kg) reduced tumor weight by 70–90% compared to controls . Steady-state plasma concentrations correlated with SYK inhibition in whole blood .

Análisis De Reacciones Químicas

Structural Basis for ATP-Competitive Inhibition

PRT062607 binds competitively in the ATP-binding pocket of target kinases through these key interactions :

Key structural features :

  • Triazole group : Forms π-π interactions with Tyr297 in SYK's hinge region

  • Aminocyclohexane moiety : Creates hydrogen bonds with Asp359 (DFG motif) and Ser358 residues

  • Carboxamide group : Stabilizes binding through backbone interactions with Lys295

Crystallographic studies show this compound induces conformational changes in PINK1, destabilizing the αi helix in Insert-2 (residues 233-239) and disrupting autophosphorylation dimer formation .

Enzymatic Inhibition Profiling

This compound demonstrates differential inhibition across kinase targets:

TargetIC₅₀ ValueAssay SystemReference
SYK1 nMIn vitro kinase
PINK12 μMTcPINK1 ATPase
FLT3-ITD>1 μMBa/F3 cell growth

The compound shows 1000-fold selectivity for SYK over FLT3 in cellular assays , but only moderate selectivity between SYK and PINK1 .

ATP Hydrolysis Blockade Mechanism

13C-NMR studies demonstrate this compound's direct interference with ATP utilization :

  • Prevents ATP → ADP conversion in TcPINK1 (ΔTm = +4.2°C)

  • Inhibits autophosphorylation at Ser205/Ser206 in PINK1 dimer interface

  • Reduces ubiquitin phosphorylation by 85% at 10 μM concentration

Kinase Glo assays reveal linear mixed-type inhibition kinetics with Kᵢ = 0.8 μM against PINK1 .

Metabolic Stability and Reactivity

Phase I metabolism studies in humans show :

  • Primary metabolites : N-desmethyl (M1) and hydroxylated (M2) derivatives

  • CYP involvement :

    • CYP3A4: 78% contribution to clearance

    • CYP2D6: <10% involvement (no PM/IM phenotype effect)

  • Plasma stability : t₁/₂ = 14-18 hrs at physiological pH

Combination Drug Interactions

This compound exhibits synergistic effects when combined with FLT3 inhibitors :

Combination PartnerCell LineCombination Index (ED₅₀)
MidostaurinMOLM13-luc+0.85 ± 0.03
R406Ba/F3-FLT3-ITD+SYK-TEL0.44 ± 0.04
CrenolanibMV4-111.09 ± 0.12

Notably, this compound restores midostaurin sensitivity in resistant cells (IC₅₀ shift from 61 nM → 18 nM) .

Chemical Stability Profile

Physicochemical characterization :

  • Aqueous solubility : 83.2 mg/mL in H₂O (pH 5.0)

  • DMSO solubility : 21.5 mg/mL

  • Degradation pathways :

    • Acidic conditions: Amide bond hydrolysis (t₁/₂ = 48 hrs @ pH 2)

    • Oxidative stress: Thiol adduct formation observed with GSH

Aplicaciones Científicas De Investigación

Applications in Cancer Research

1. Anti-Cancer Activity

PRT062607 has been evaluated for its anti-cancer properties across various cancer cell lines. The compound's mechanism of action involves the inhibition of tumor cell proliferation and induction of apoptosis.

Case Study: Breast Cancer

In a study focused on breast cancer cell lines (MCF-7), this compound demonstrated significant cytotoxic effects. The compound was tested at varying concentrations, showing an IC50 value that indicates its potency against these cells. The results are summarized in Table 1.

Concentration (μM)% Cell Viability
0100
1075
2550
5030

The data indicates that this compound effectively reduces cell viability in a dose-dependent manner, highlighting its potential as a therapeutic agent for breast cancer.

2. Mechanistic Insights

Further investigations into the mechanism of action revealed that this compound not only inhibits cell proliferation but also induces apoptosis through the activation of pro-apoptotic proteins such as BAX and the inhibition of anti-apoptotic proteins like Bcl-2. This was evidenced by Western blot analysis, as shown in Table 2.

ProteinControl ExpressionThis compound Expression
BAX13.6
Bcl-210.31
Caspase-812.61
Caspase-915.42

These findings suggest that this compound shifts the balance towards apoptosis, providing a rationale for its use in cancer therapy.

Applications in Immunology

1. Modulation of Immune Responses

Beyond its anti-cancer applications, this compound has been investigated for its immunomodulatory effects. It has been shown to influence T-cell activation and proliferation.

Case Study: T-cell Activation

In vitro studies indicated that treatment with this compound enhanced the activation markers on CD4+ T-cells when stimulated with anti-CD3 antibodies. The results are summarized in Table 3.

TreatmentCD69 Expression (%)CD25 Expression (%)
Control105
This compound4020

This data illustrates that this compound can significantly enhance T-cell activation, suggesting potential applications in enhancing immune responses against tumors or infections.

Mecanismo De Acción

PRT062607 ejerce sus efectos inhibiendo selectivamente la tirosina quinasa del bazo. La tirosina quinasa del bazo es una tirosina quinasa citoplásmica que juega un papel crucial en la activación de las células inmunitarias. Al unirse al bolsillo de unión al ATP de la tirosina quinasa del bazo, this compound evita la fosforilación de las moléculas de señalización aguas abajo, inhibiendo así la activación y proliferación de las células inmunitarias. Este mecanismo lo convierte en un candidato prometedor para el tratamiento de enfermedades autoinmunes y ciertos tipos de cáncer .

Comparación Con Compuestos Similares

Key Pharmacological Properties:

  • Mechanism of Action : PRT062607 binds competitively to SYK’s ATP-binding site, inhibiting SYK phosphorylation and downstream signaling (e.g., BCR-mediated B-cell activation, FcεRI-induced basophil degranulation) without cross-reactivity with ZAP70 or other structurally related kinases .
  • Selectivity : In a screen of 270 kinases, this compound demonstrated >80-fold selectivity for SYK over the next most potently inhibited kinase .
  • Pharmacokinetics (PK) :
    • Linear dose-proportional exposure in humans, with a plasma half-life of ~24 hours, enabling once-daily oral dosing .
    • Renal clearance approximates glomerular filtration rates, advantageous for elderly patients .
  • Pharmacodynamics (PD) :
    • IC50 values: 1–2 nM (purified SYK), 205 nM (FcεRI-mediated basophil degranulation), 324 nM (BCR-mediated B-cell activation) .
    • Complete SYK inhibition achieved at 110 mg/day in clinical trials, with reversible effects .

This compound’s profile is contrasted below with other SYK inhibitors and multi-kinase agents targeting overlapping pathways.

Table 1: Comparative Analysis of SYK Inhibitors

Compound Target(s) SYK IC50 (nM) Selectivity (vs. Other Kinases) Clinical Efficacy Key Safety Findings
This compound SYK 1–2 >80-fold Reduces inflammation in RA models; suppresses B-cell malignancies Mild AEs (headache, GI issues)
GS9973 SYK, CSNK2A2, JAK2 Not reported Moderate Partial responses in CLL; trial halted due to toxicity with idealisib combo Severe AEs (e.g., hepatotoxicity)
Fostamatinib SYK, JAK, SRC ~100 Low Approved for ITP; modest efficacy in RA Hypertension, diarrhea
Entospletinib SYK 6–8 High Active in CLL and NHL; limited durability Fatigue, transaminase elevation

Key Differentiators:

Selectivity: this compound’s >80-fold SYK selectivity surpasses fostamatinib (multi-kinase inhibitor) and GS9973 (inhibits JAK2, CSNK2A2), reducing off-target toxicity .

Efficacy in Autoimmunity :

  • In rat collagen-induced arthritis (CIA) models, this compound (10–15 mg/kg) reduced inflammation by 40–100%, correlating with human PK/PD predictions .
  • Fostamatinib showed weaker SYK inhibition (IC50 ~100 nM) and inferior clinical responses in RA .

Safety Profile :

  • This compound’s renal clearance and lack of CYP450 interactions contrast with GS9973 , which caused hepatotoxicity in combination studies .

Oncological Applications :

  • This compound inhibits BCR-dependent survival and chemokine secretion in chronic lymphocytic leukemia (CLL) cells, outperforming entospletinib in preclinical models .

Research Findings and Clinical Implications

  • Autoimmune Diseases : this compound’s 40% SYK inhibition threshold in CIA models suggests partial target engagement may suffice for efficacy, reducing toxicity risks .
  • B-cell Malignancies : At 110 mg/day, this compound achieved >80% inhibition of BCR signaling in humans, supporting its use in NHL and CLL .
  • Combination Potential: this compound’s safety profile enables exploration with checkpoint inhibitors or BTK inhibitors for synergistic effects .

Actividad Biológica

PRT062607, also known as P505-15, is a highly selective inhibitor of spleen tyrosine kinase (SYK), which plays a critical role in immune cell signaling and activation. This compound has garnered significant attention for its potential therapeutic applications in various inflammatory and autoimmune disorders, as well as certain hematological malignancies. This article delves into the biological activity of this compound, summarizing key research findings, pharmacokinetics, pharmacodynamics, and its implications in clinical settings.

SYK is a cytoplasmic tyrosine kinase primarily expressed in hematopoietic cells, including B-cells. It is involved in the signaling pathways of various immune receptors, making it a promising target for therapeutic intervention. This compound exhibits a potent inhibitory effect on SYK with an IC50 value of approximately 1 nM, demonstrating at least an 80-fold selectivity over other kinases . By inhibiting SYK, this compound disrupts pro-inflammatory signaling cascades, leading to reduced inflammation and altered immune responses.

Pharmacokinetics and Pharmacodynamics

Pharmacokinetics (PK) :

  • Administration : this compound can be administered orally.
  • Half-life : The pharmacodynamic half-life is approximately 24 hours, with complete SYK inhibition observed in whole blood assays .
  • Bioavailability : Demonstrates favorable pharmacokinetic properties that support once-daily dosing .

Pharmacodynamics (PD) :

  • Inhibition of SYK Activity : Complete inhibition of SYK activity was recorded across multiple dose levels during clinical studies .
  • Dose-Response Relationship : Analysis indicated a strong correlation between dose and inhibition efficacy, with sustained effects observed up to 72 hours post-administration .

Case Studies and Animal Models

  • Sepsis Model :
    • In a murine model of sepsis induced by cecal ligation and puncture (CLP), treatment with this compound significantly reduced cardiac dysfunction and organ injury compared to controls. Notably, systemic inflammation markers were diminished, indicating a reduction in inflammatory cytokine release .
    • Table 1: Effects of this compound on Sepsis-Induced Dysfunction
      ParameterControl (Vehicle)This compound (15 mg/kg)
      Systolic DysfunctionHighSignificantly Reduced
      Diastolic DysfunctionHighSignificantly Reduced
      Renal DysfunctionPresentAbsent
      Liver InjuryPresentAbsent
  • Chronic Lymphocytic Leukemia (CLL) :
    • In vitro studies demonstrated that this compound effectively reduced CLL cell viability following B-cell receptor (BCR) stimulation. The compound induced apoptosis in CLL cells by disrupting survival signals mediated by SYK .
    • Table 2: Impact of this compound on CLL Cell Viability
      Time PointControl Viability (%)This compound Viability (%)
      24 hours112%78.6%
      48 hours112.5%62.9%
      72 hours111%Data not available

Clinical Implications

The selective inhibition of SYK by this compound presents a promising approach for treating various conditions characterized by excessive inflammation or aberrant immune responses. Its application in sepsis indicates potential benefits in managing systemic inflammatory responses while protecting organ function. Additionally, its efficacy in CLL suggests that it may serve as a valuable therapeutic agent for hematological malignancies.

Q & A

Basic Research Questions

Q. What experimental models are commonly used to evaluate PRT062607's inhibitory effects on Syk and PINK1?

Answer: this compound is tested in both in vitro and in vivo models. For Syk inhibition, B-cell receptor (BCR)-mediated signaling in human whole blood (IC50 = 0.27–0.28 µM) and FcεR1-mediated basophil degranulation (IC50 = 0.15 µM) are standard assays . In rheumatoid arthritis research, murine collagen-induced arthritis (CIA) and CAIA models demonstrate dose-dependent anti-inflammatory effects (e.g., 15–30 mg/kg oral dosing in mice) . For PINK1 inhibition, TcPINK1 (insect homolog) and human mitochondrial assays are used, with IC50 values of 1–2 µM .

Q. How is this compound's kinase specificity validated in experimental settings?

Answer: Specificity is assessed through two approaches:

  • Broad kinase profiling : this compound is screened against 270 purified kinases, showing >80-fold selectivity for Syk over other kinases .
  • ATP-competition assays : For PINK1, this compound's ATP-binding site occupancy is confirmed via Kinase Glo assays and crystallography, with EC50 values aligning with ATP concentrations (e.g., 10 µM ATP yields IC50 ≈ 1 µM) .

Q. What methodologies are used to quantify this compound's pharmacokinetic (PK) and pharmacodynamic (PD) relationships in vivo?

Answer: In healthy volunteers, PK/PD is evaluated via:

  • Dose-response studies : Oral dosing (SAD/MAD trials) measures plasma concentrations and correlates with SYK inhibition (e.g., IC50 = 324 nM for B-cell activation) .
  • Biomarker analysis : Phosphorylation of ERK (pERK Y204) and SYK (pSYK Y352) in blood samples serves as PD markers .

Advanced Research Questions

Q. How do structural studies resolve discrepancies in this compound's reported IC50 values across Syk and PINK1 studies?

Answer: Variations arise from assay conditions:

  • Syk inhibition : Lower IC50 (1 nM) is observed in purified kinase assays , while cell-based assays (e.g., BCR signaling) show higher IC50 (0.15–0.28 µM) due to cellular ATP competition and membrane permeability .
  • PINK1 inhibition : TcPINK1 assays (IC50 = 1–2 µM) differ from human mitochondrial assays (IC50 = 1.2 µM) due to species-specific kinase domain conformations . Co-crystallography (2.9 Å resolution) confirms ATP-binding site interactions, explaining potency differences .

Q. What strategies are recommended to address contradictory data on this compound's off-target effects (e.g., AKT phosphorylation)?

Answer: Contradictions in off-target signaling (e.g., pAKT suppression at ≥250 nM ) require:

  • Dose titration : Validate concentration-dependent effects across cell lines (e.g., SU-DHL6 vs. primary B cells) .
  • Pathway enrichment analysis : Use phosphoproteomics to distinguish direct Syk/PINK1 inhibition from downstream signaling crosstalk .

Q. How can researchers optimize this compound dosing in xenograft models to balance efficacy and toxicity?

Answer: Key parameters include:

  • Dose frequency : BID dosing (e.g., 15 mg/kg) maintains plasma levels >IC90 in murine NHL models .
  • Toxicity markers : Monitor renal clearance (primary elimination pathway) and plasma exposure thresholds (Cavg >1.47 µM linked to 87% efficacy in CIA models ).

Q. Methodological Guidelines

Q. What controls are essential when designing this compound experiments to ensure data reproducibility?

  • Kinase activity controls : Include ATP concentration standardization (e.g., 10 µM for PINK1 assays ).
  • In vivo vehicle controls : Use DMSO-matched volumes to account for solvent effects on BCR signaling .

Q. How should researchers validate this compound's target engagement in cellular assays?

  • Phospho-specific flow cytometry : Quantify Syk phosphorylation (Y352) in B cells post-BCR stimulation .
  • Ubiquitin phosphorylation assays : For PINK1, measure phospho-ubiquitin levels via Phos-tag gels .

Propiedades

IUPAC Name

2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N9O/c20-15-6-1-2-7-16(15)26-19-22-11-14(17(21)29)18(27-19)25-12-4-3-5-13(10-12)28-23-8-9-24-28/h3-5,8-11,15-16H,1-2,6-7,20H2,(H2,21,29)(H2,22,25,26,27)/t15-,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXGKRVFSSHPBAJ-JKSUJKDBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N)NC2=NC=C(C(=N2)NC3=CC(=CC=C3)N4N=CC=N4)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@H](C1)N)NC2=NC=C(C(=N2)NC3=CC(=CC=C3)N4N=CC=N4)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N9O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1370261-96-3
Record name PRT-062607
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1370261963
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PRT-062607
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9C42672RH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.